Cas no 1225524-65-1 (1-chloro-2-(1-isocyanatocyclopropyl)benzene)

1-chloro-2-(1-isocyanatocyclopropyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-2-(1-isocyanatocyclopropyl)benzene
- 1225524-65-1
- EN300-1985150
-
- インチ: 1S/C10H8ClNO/c11-9-4-2-1-3-8(9)10(5-6-10)12-7-13/h1-4H,5-6H2
- InChIKey: DTHLJNHZFQHAAA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1(CC1)N=C=O
計算された属性
- せいみつぶんしりょう: 193.0294416g/mol
- どういたいしつりょう: 193.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-chloro-2-(1-isocyanatocyclopropyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985150-1g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1985150-10g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1985150-0.5g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1985150-5.0g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1985150-0.25g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1985150-5g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1985150-1.0g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1985150-0.05g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1985150-0.1g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1985150-2.5g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 2.5g |
$1931.0 | 2023-09-16 |
1-chloro-2-(1-isocyanatocyclopropyl)benzene 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
1-chloro-2-(1-isocyanatocyclopropyl)benzeneに関する追加情報
Professional Introduction to 1-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS No: 1225524-65-1)
1-chloro-2-(1-isocyanatocyclopropyl)benzene, identified by the Chemical Abstracts Service Number (CAS No) 1225524-65-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of halogenated aromatic hydrocarbons, featuring a benzene ring substituted with a chlorine atom and an isocyanate functional group attached to a cyclopropyl moiety. The unique structural configuration of this molecule imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential precursor for novel bioactive molecules.
The presence of the isocyanate group (–NCO) in 1-chloro-2-(1-isocyanatocyclopropyl)benzene is particularly noteworthy, as isocyanates are well-known for their reactivity in forming urethanes, carbamates, and other heterocyclic derivatives. This reactivity has been exploited in various applications, including polymer chemistry, where isocyanates serve as key monomers in the synthesis of polyurethanes. Furthermore, the cyclopropyl substituent adds another layer of complexity to the molecule, influencing its electronic properties and steric environment. The combination of these structural elements makes 1-chloro-2-(1-isocyanatocyclopropyl)benzene a versatile building block for medicinal chemists seeking to develop innovative therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of halogenated aromatic compounds due to their ability to modulate biological pathways through various mechanisms. The chlorine atom in 1-chloro-2-(1-isocyanatocyclopropyl)benzene can participate in electrophilic aromatic substitution reactions, allowing for further functionalization and diversification of the molecular scaffold. This flexibility has been leveraged in drug discovery efforts aimed at identifying novel inhibitors or activators of enzymatic targets. For instance, researchers have investigated analogs of this compound as potential scaffolds for kinase inhibitors, given the prevalence of halogenated aromatic motifs in known drug candidates.
The isocyanate functional group presents an additional avenue for chemical modification, enabling the formation of covalent bonds with nucleophiles such as amines, alcohols, and thiols. This property has been utilized in the synthesis of peptidomimetics and other bioconjugates, where isocyanates serve as reactive handles for linking biomolecules. Moreover, the cyclopropyl ring introduces conformational constraints that can influence the binding affinity and selectivity of derived compounds. Such structural features are critical in medicinal chemistry, where subtle changes in molecular architecture can significantly impact pharmacokinetic and pharmacodynamic properties.
Recent advances in computational chemistry have further enhanced the utility of 1-chloro-2-(1-isocyanatocyclopropyl)benzene as a starting material for drug discovery. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for designing molecules with optimized binding interactions at target proteins. By leveraging virtual screening techniques, researchers have identified derivatives of this compound that exhibit promising activity against diseases such as cancer and inflammatory disorders. These findings highlight the importance of 1-chloro-2-(1-isocyanatocyclopropyl)benzene as a privileged structure in medicinal chemistry.
The synthesis of 1-chloro-2-(1-isocyanatocyclopropyl)benzene involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination of pre-existing aromatic systems followed by introduction of the isocyanate group via nucleophilic substitution or condensation reactions. The cyclopropyl moiety is typically incorporated through cyclization reactions or cross-coupling strategies involving organometallic reagents. Given its reactive nature, handling isocyanato-cyclopropyl benzene derivatives necessitates stringent safety protocols to prevent unwanted side reactions such as polymerization or decomposition.
In industrial applications, 1-chloro-2-(1-isocyanatocyclopropyl)benzene has found utility in the production of specialty chemicals and advanced materials. For example, its reactivity with polyols enables the synthesis of high-performance polyurethane polymers with tailored mechanical properties. These polymers are valued for their durability, flexibility, and thermal stability, making them suitable for applications ranging from coatings to adhesives. Additionally, derivatives of this compound have been explored as monomers for photoactive materials and liquid crystals due to their ability to form ordered supramolecular structures.
The growing demand for sustainable chemical processes has also spurred research into greener synthetic methods for 1-chloro-2-(1-isocyanatocyclopropyl)benzene. Catalytic approaches using transition metal complexes have been investigated to improve reaction efficiency and minimize waste generation. Furthermore, biotechnological methods employing engineered enzymes have shown promise in facilitating selective transformations under mild conditions. Such innovations align with global efforts to promote green chemistry principles while maintaining high standards of product quality and consistency.
Future directions in the study of 1-chloro-2-(1-isocyanatocyclopropyl)benzene may include exploring its role in developing next-generation therapeutics targeting emerging diseases or resistant pathogens. The compound’s unique structural features offer opportunities for designing molecules with enhanced efficacy or reduced toxicity compared to existing treatments. Collaborative efforts between academic researchers and industry partners will be essential to translate these findings into tangible therapeutic solutions that address unmet medical needs.
In conclusion, 1-chloro-2-( 1 -isocyano tacyclo propy l ) - b en zene ( C A S N o : 12255 24 -65 - 1 ) represents a fascinating compound with broad applications across pharmaceuticals , materials science , and polymer chemistry . Its distinctive structure , combining a halogenated aromatic core with an isocyano te group an d cyc lo prop yl substituent , endows it wi th remark able versatility . As research continues t o uncover new synthetic strategies an d pharmacological pa t hways , this compoun d is poised t o play an increasingly important role i n advancing scientific an d industrial frontiers .
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